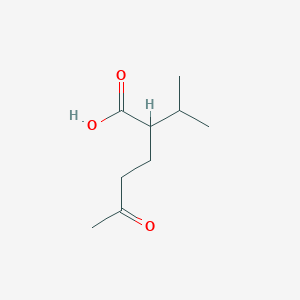
(E,4E)-4-benzylidene-3-methylpent-2-enedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E,4E)-4-benzylidene-3-methylpent-2-enedioic acid is an organic compound characterized by its unique structure, which includes a benzylidene group and a pentenedioic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E,4E)-4-benzylidene-3-methylpent-2-enedioic acid typically involves the condensation of benzaldehyde with a suitable dicarboxylic acid precursor under basic conditions. One common method is the Knoevenagel condensation, where benzaldehyde reacts with 3-methylglutaric acid in the presence of a base such as piperidine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(E,4E)-4-benzylidene-3-methylpent-2-enedioic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group, altering the compound’s properties.
Substitution: The benzylidene group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce benzyl derivatives. Substitution reactions result in various substituted benzylidene compounds.
Applications De Recherche Scientifique
(E,4E)-4-benzylidene-3-methylpent-2-enedioic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include the development of new pharmaceuticals targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of (E,4E)-4-benzylidene-3-methylpent-2-enedioic acid involves its interaction with specific molecular targets and pathways. The benzylidene group can participate in various chemical reactions, influencing the compound’s biological activity. For instance, it may interact with enzymes or receptors, modulating their function and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-4-benzylidene-3-methylpent-2-enedioic acid: A similar compound with a different stereochemistry.
4-benzylidene-3-methylpentanoic acid: Lacks the double bond in the pentenedioic acid backbone.
Benzylidene malonic acid: Contains a similar benzylidene group but with a malonic acid backbone.
Uniqueness
(E,4E)-4-benzylidene-3-methylpent-2-enedioic acid is unique due to its specific stereochemistry and structural features, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
(E,4E)-4-benzylidene-3-methylpent-2-enedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-9(7-12(14)15)11(13(16)17)8-10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15)(H,16,17)/b9-7+,11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVJIYIIVIHOMK-BIZFVBGRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C(=CC1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C(=C\C1=CC=CC=C1)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5R,8R,10S,13S)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B7780891.png)
![2-[1-phenyl-meth-(z)-ylidene]-butyraldehyde, AldrichCPR](/img/structure/B7780896.png)
![(3bR,9aR,11aS)-7-methoxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-one](/img/structure/B7780898.png)




![Methyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate](/img/structure/B7780935.png)




